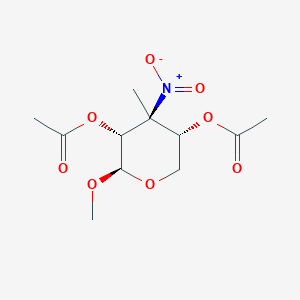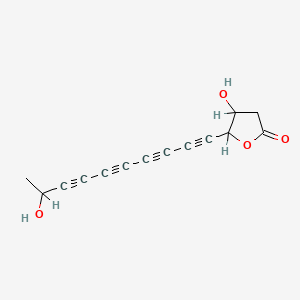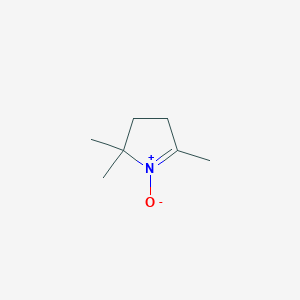
Acide 3-méthylpicolinique
Vue d'ensemble
Description
3-Methylpicolinic acid , also known as 3-Methylpyridine-2-carboxylic acid , is an organic compound with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol . It appears as crystalline material and has a melting point of 119°C . The compound is primarily used in research and chemical synthesis.
Applications De Recherche Scientifique
Synthèse de complexes métalliques
L’acide 3-méthylpicolinique (3-MepicH) sert de ligand dans la synthèse de divers complexes métalliques. Par exemple, il peut être utilisé pour créer des complexes avec le cuivre, le cobalt et le nickel {svg_1}. Ces complexes ont des applications potentielles en catalyse, en science des matériaux et comme modèles pour les systèmes biologiques.
Études de spectroscopie vibrationnelle
Les spectres vibrationnels du composé, y compris FT-IR et FT-Raman, ont été enregistrés et analysés en utilisant la théorie de la fonctionnelle de la densité {svg_2}. Cette recherche aide à comprendre les vibrations fondamentales de la molécule, ce qui est crucial pour la caractérisation des matériaux.
Propriétés optiques non linéaires (NLO)
L’this compound a été étudié pour son comportement NLO, qui est important pour le développement de nouveaux matériaux photoniques. L’hyperpolarisabilité de la molécule indique son application potentielle dans les dispositifs de commutation et de modulation optique {svg_3}.
Interactions hyperconjuguées et délocalisation de charge
La stabilité de l’this compound résultant des interactions hyperconjuguées et de la délocalisation de charge a été explorée par l’analyse des orbitales naturelles liées (NBO) {svg_4}. Cette recherche est essentielle pour concevoir des molécules présentant les propriétés électroniques souhaitées pour les dispositifs électroniques et photoniques.
Sécurité chimique et manipulation
Comprendre le profil de sécurité de l’this compound est essentiel pour sa manipulation et son stockage dans les milieux de recherche. Il a été documenté pour son potentiel d’irritation respiratoire, oculaire et cutanée, ainsi que sa toxicité en cas d’ingestion {svg_5}.
Synthèse organique
L’this compound peut subir une C-alkylation avec du chlorure de 3-chlorobenzyl lorsqu’il est réagi avec du diisopropylamidure de lithium (LDA), formant un dianion. Cette réaction est utile en synthèse organique pour construire des molécules complexes {svg_6}.
Chromatographie et spectrométrie de masse
Bien qu’il ne soit pas directement lié à l’this compound, les ressources fournies par des fournisseurs comme Avantor sont instrumentales pour les applications de chromatographie ou de spectrométrie de masse, qui sont des techniques analytiques essentielles dans la recherche scientifique impliquant des composés comme l’this compound {svg_7}.
Applications de tests industriels
Les fournisseurs d’this compound mentionnent son utilisation dans les applications de tests industriels, bien que des détails spécifiques ne soient pas fournis. Il est probable que les propriétés du composé le rendent adapté à diverses procédures analytiques dans les environnements industriels {svg_8}.
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that it can cause respiratory irritation, serious eye irritation, skin irritation, and it’s harmful if swallowed .
Mode of Action
It’s known to cause irritation to the respiratory system, eyes, and skin, and it’s harmful if swallowed
Pharmacokinetics
It’s known that it has high gastrointestinal absorption This suggests that it can be readily absorbed into the bloodstream when ingested, which could contribute to its bioavailability
Result of Action
It’s known to cause respiratory irritation, serious eye irritation, skin irritation, and it’s harmful if swallowed . This suggests that it may have a disruptive effect on cellular function in these tissues.
Action Environment
It’s known that it can cause irritation and harm if swallowed , suggesting that its action and efficacy may be influenced by the physiological environment in which it is present.
Analyse Biochimique
Biochemical Properties
3-Methylpicolinic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in the metabolism of pyridine derivatives. For instance, 3-Methylpicolinic acid can act as a substrate for certain oxidoreductases, leading to its conversion into other metabolites . Additionally, it can form complexes with metal ions, which may influence its biochemical activity and interactions with other biomolecules.
Cellular Effects
The effects of 3-Methylpicolinic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Methylpicolinic acid can modulate the activity of certain transcription factors, leading to changes in gene expression . It also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 3-Methylpicolinic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For instance, 3-Methylpicolinic acid has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methylpicolinic acid can change over time. The stability and degradation of 3-Methylpicolinic acid are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Methylpicolinic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to 3-Methylpicolinic acid has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Methylpicolinic acid vary with different dosages in animal models. At low doses, 3-Methylpicolinic acid has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular function . Threshold effects have been observed, where a certain dosage is required to elicit a significant biochemical response .
Metabolic Pathways
3-Methylpicolinic acid is involved in various metabolic pathways, including those related to the metabolism of pyridine derivatives. It interacts with enzymes such as oxidoreductases, which catalyze its conversion into other metabolites . These metabolic pathways are essential for the proper functioning of cellular processes and the maintenance of metabolic homeostasis .
Transport and Distribution
The transport and distribution of 3-Methylpicolinic acid within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cellular membranes through active transport mechanisms, involving specific transporters . Once inside the cell, 3-Methylpicolinic acid can bind to various proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-Methylpicolinic acid is crucial for its activity and function. It can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 3-Methylpicolinic acid can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to influence gene expression . Additionally, it can be targeted to other organelles, such as mitochondria, where it may play a role in metabolic processes .
Propriétés
IUPAC Name |
3-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-3-2-4-8-6(5)7(9)10/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHIBYREWJHKNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296408 | |
| Record name | 3-Methylpicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4021-07-2 | |
| Record name | 3-Methylpicolinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4021-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylpicolinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004021072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4021-07-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylpicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Methoxy-4-[2-methyl-3-(3-methylbut-2-EN-1-YL)oxiran-2-YL]-1-oxaspiro[2.5]octan-6-OL](/img/structure/B1197736.png)









